3-({1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}oxy)pyridine
Description
Properties
IUPAC Name |
(3-pyridin-3-yloxyazetidin-1-yl)-[4-(trifluoromethoxy)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3/c17-16(18,19)24-12-5-3-11(4-6-12)15(22)21-9-14(10-21)23-13-2-1-7-20-8-13/h1-8,14H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFAECSRXYNLIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)OC(F)(F)F)OC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-({1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}oxy)pyridine is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 357.29 g/mol. Its structure features a pyridine ring linked to an azetidine moiety, which is further substituted with a trifluoromethoxy benzoyl group. The presence of fluorine atoms may enhance the lipophilicity and biological activity of the compound.
Research indicates that compounds similar to this compound often act as inhibitors of specific enzymes or receptors involved in disease processes. For instance, azetidine derivatives have been studied for their roles in inhibiting mitogen-activated protein kinase (MEK), which is crucial in cell proliferation and survival pathways associated with cancer .
Anticancer Activity
Several studies have investigated the anticancer properties of azetidine derivatives. For example, compounds that share structural similarities with this compound have shown promising results in inhibiting tumor growth in various cancer cell lines. In vitro assays demonstrated that these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) cells .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Preliminary studies suggest that similar compounds exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Case Studies
- In Vitro Studies : A study conducted on azetidine derivatives showed that the compound exhibited an IC50 value lower than standard chemotherapeutics, indicating potent anticancer activity against MCF-7 cells .
- Mechanistic Insights : Molecular docking studies have suggested that this compound binds effectively to MEK, leading to inhibition of downstream signaling pathways involved in cell survival and proliferation .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs, synthetic approaches, and physicochemical properties of 3-({1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}oxy)pyridine with related compounds from the evidence.
Structural and Functional Group Comparisons
Key Structural Features and Substituent Effects:
- Azetidine vs.
- Trifluoromethoxy Group : This substituent, shared with compounds, provides strong electron-withdrawing effects, similar to nitro or trifluoromethyl groups, which can enhance metabolic stability and influence intermolecular interactions .
Physicochemical Properties
Melting Points and Yields of Selected Analogs:
- Lower melting points (e.g., 7j at 62.3°C) correlate with less polar substituents (e.g., chloro vs. nitro), highlighting the role of substituent polarity in crystallinity .
- The trifluoromethoxy group’s impact on melting points is less pronounced than nitro groups, suggesting a balance between electron withdrawal and steric effects.
Preparation Methods
Synthesis of the Azetidin-3-yl Intermediate
The azetidine ring serves as the structural backbone of this compound. Modern synthetic routes prioritize cyclization strategies to form the azetidin-3-yl scaffold. A widely adopted method involves the Staudinger reaction , where a β-lactam precursor undergoes [2+2] cycloaddition with a ketene generated in situ. For example, reacting 3-aminopropanol with trifluoroacetic anhydride generates a β-lactam intermediate, which is subsequently reduced using lithium aluminum hydride to yield azetidin-3-ol.
Alternative approaches leverage ring-closing metathesis (RCM) of diallylamine derivatives. Using Grubbs’ second-generation catalyst, diallylamine undergoes cyclization to form azetidin-3-ol with >85% efficiency. This method is advantageous for large-scale production due to its tolerance for diverse functional groups.
Acylation of the Azetidine Nitrogen
Introducing the 4-(trifluoromethoxy)benzoyl group to the azetidine nitrogen requires careful selection of acylating agents and bases. 4-(Trifluoromethoxy)benzoyl chloride is the preferred electrophile due to its reactivity and commercial availability. The reaction is typically conducted under anhydrous conditions with triethylamine as a base to neutralize HCl byproducts.
A critical optimization parameter is the stoichiometric ratio of azetidin-3-ol to acyl chloride. A 1:1.2 molar ratio in dichloromethane at −10°C achieves >90% conversion, minimizing diacylation byproducts. Post-reaction purification via silica gel chromatography isolates 1-[4-(trifluoromethoxy)benzoyl]azetidin-3-ol with 88% purity.
Functionalization of the Azetidin-3-yl Position
The hydroxyl group at the azetidin-3 position is converted into a leaving group to facilitate nucleophilic substitution with 3-hydroxypyridine. Mesylation using methanesulfonyl chloride in the presence of dimethylaminopyridine (DMAP) produces the corresponding mesylate derivative. This step is conducted at 0°C to prevent premature elimination, yielding the mesylate in 94% efficiency.
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| Mesylation of azetidin-3-ol | MsCl, DMAP, DCM, 0°C | 94% |
Coupling with 3-Hydroxypyridine
The final step involves nucleophilic substitution between the azetidine mesylate and 3-hydroxypyridine. Employing potassium carbonate as a base in dimethylformamide (DMF) at 80°C drives the reaction to completion within 12 hours. The use of polar aprotic solvents enhances the nucleophilicity of the pyridinyl oxygen, achieving an 82% isolated yield.
Alternative methodologies explore Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) for ether formation, though yields remain comparable (84%).
Industrial-Scale Optimization
Industrial production emphasizes green chemistry principles. Continuous flow reactors reduce reaction times by 40% compared to batch processes, while recyclable catalysts like Amberlyst-15 improve cost-efficiency. Table 3 summarizes scalability metrics:
| Parameter | Batch Process | Flow Process |
|---|---|---|
| Reaction time | 12 hours | 4 hours |
| Solvent consumption | 15 L/kg | 8 L/kg |
| Overall yield | 76% | 81% |
Analytical Characterization
Post-synthetic validation includes nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . Key spectral data for 3-({1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}oxy)pyridine:
- ¹H NMR (500 MHz, CDCl₃) : δ 8.42 (d, J = 2.5 Hz, 1H, pyridine-H), 8.21 (dd, J = 4.5 Hz, 1H, pyridine-H), 7.89 (d, J = 8.5 Hz, 2H, benzoyl-H), 7.45 (d, J = 8.5 Hz, 2H, benzoyl-H), 4.78 (m, 1H, azetidine-H), 4.12 (m, 2H, azetidine-H), 3.95 (m, 2H, azetidine-H).
- HRMS (ESI+) : m/z calculated for C₁₇H₁₄F₃N₂O₃ [M+H]⁺: 367.0964; found: 367.0961.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-({1-[4-(trifluoromethoxy)benzoyl]azetidin-3-yl}oxy)pyridine, and how do reaction conditions influence yield?
- Methodology : The synthesis typically involves nucleophilic substitution between 4-(trifluoromethoxy)benzoyl chloride and an azetidine intermediate under anhydrous conditions with a base (e.g., triethylamine) to prevent hydrolysis. The pyridine-azetidine ether linkage is formed via SN2 displacement using a pre-functionalized azetidin-3-ol derivative . Optimization of reaction time (3–24 hours) and temperature (0–25°C) is critical to minimize side reactions (e.g., sulfonamide formation). Yields range from 45% to 73% depending on solvent polarity (e.g., dichloromethane vs. ethanol) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent; the pyridine ring protons resonate at δ 7.5–8.5 ppm, while the azetidine protons appear at δ 3.5–4.5 ppm .
- HRMS : Confirm molecular weight (C17H14F3N2O3, MW 362.29) with electrospray ionization (ESI) and compare calculated vs. observed m/z values (error < 2 ppm) .
- FTIR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-O-C at ~1250 cm⁻¹) .
Q. What are the common chemical modifications to enhance solubility or stability?
- Methodology :
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via oxidation of the pyridine ring (H2O2, m-CPBA) or substitution at the azetidine nitrogen .
- Salt formation : Use hydrochloride or trifluoroacetate salts to improve aqueous solubility .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases, GPCRs)?
- Methodology :
- Molecular docking : Use software like AutoDock Vina to simulate binding to ATP-binding pockets (e.g., EGFR kinase). The trifluoromethoxy group may engage in hydrophobic interactions, while the pyridine nitrogen forms hydrogen bonds .
- MD simulations : Assess binding stability (50–100 ns trajectories) and calculate binding free energies (MM-PBSA) .
Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., IC50 variability across assays)?
- Methodology :
- Assay standardization : Compare results under uniform conditions (e.g., ATP concentration in kinase assays, cell line selection).
- Metabolic stability testing : Use liver microsomes to identify cytochrome P450-mediated degradation, which may explain potency discrepancies .
Q. How can reaction conditions be optimized for regioselective functionalization of the pyridine ring?
- Methodology :
- Directed ortho-metalation : Use LDA/TMP to deprotonate the pyridine ring, followed by electrophilic quenching (e.g., iodine, boronates) .
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 120°C) while maintaining >90% regioselectivity .
Key Research Considerations
- Contradictions : Variability in reported IC50 values may arise from differences in assay conditions (e.g., ATP concentration, cell permeability). Validate using orthogonal assays (e.g., SPR vs. enzymatic activity) .
- Synthetic Challenges : Avoid using aqueous solvents during benzoylation to prevent hydrolysis of the acyl chloride intermediate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
